molecular formula C20H27NO2 B4903959 (1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine

(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine

Cat. No.: B4903959
M. Wt: 313.4 g/mol
InChI Key: OQZOUFRJMFWKRA-UHFFFAOYSA-N
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Description

(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine is a complex organic compound that features a unique structure combining an adamantane moiety with a benzo[1,3]dioxole ring

Properties

IUPAC Name

1-(1-adamantyl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-13(20-8-15-4-16(9-20)6-17(5-15)10-20)21-11-14-2-3-18-19(7-14)23-12-22-18/h2-3,7,13,15-17,21H,4-6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZOUFRJMFWKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine typically involves multiple steps, starting with the preparation of the adamantane derivative and the benzo[1,3]dioxole derivative. These intermediates are then coupled through a series of reactions, including alkylation and amination, under controlled conditions to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would likely include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in materials science, particularly in the development of advanced polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    (1-Adamantan-1-yl)-ethylamine: Shares the adamantane moiety but lacks the benzo[1,3]dioxole ring.

    Benzo[1,3]dioxol-5-ylmethylamine: Contains the benzo[1,3]dioxole ring but lacks the adamantane moiety.

Uniqueness

(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and development.

Biological Activity

(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine, a compound with the empirical formula C20H27NO2C_{20}H_{27}NO_2 and a molecular weight of 313.43 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C20H27NO2C_{20}H_{27}NO_2
Molecular Weight 313.43 g/mol
CAS Number 1048343-71-0

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial effects. Studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria.

Antimicrobial Activity

Research has shown that this compound possesses broad-spectrum antibacterial properties. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition.

Table 1: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.03 μg/mL
Escherichia coli0.06 μg/mL
Streptococcus pneumoniae0.008 μg/mL

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This dual action may enhance its efficacy against resistant bacterial strains.

Study 1: Antibacterial Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial potency of various derivatives of adamantane compounds, including this compound. The results indicated that this compound was significantly more effective than traditional antibiotics such as ampicillin and streptomycin against certain strains of bacteria .

Study 2: Structure–Activity Relationship

A detailed structure–activity relationship (SAR) analysis highlighted that modifications to the benzo[1,3]dioxole moiety could enhance the biological activity of adamantane derivatives. The presence of specific functional groups was found to correlate with increased antibacterial efficacy .

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